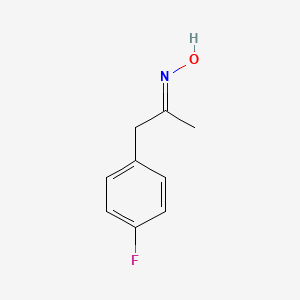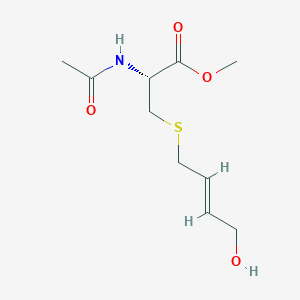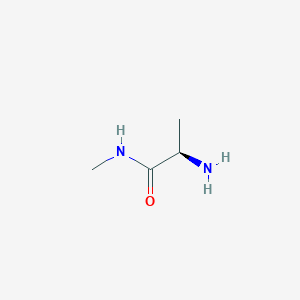
(2R)-2-amino-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2R)-2-amino-N-methylpropanamide can be synthesized through several methods. One common approach involves the reductive amination of (2R)-2-aminopropanoic acid with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in an aqueous or alcoholic solvent under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (2R)-2-aminopropanoic acid derivatives. This process can be optimized for large-scale production by using high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (2R)-2-amino-N-methylpropanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of (2R)-2-amino-N-methylpropanol.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
(2R)-2-amino-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-N-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
- (2S)-2-amino-N-methylpropanamide
- (2R)-2-amino-N-ethylpropanamide
- (2R)-2-amino-N-methylbutanamide
Comparison:
(2S)-2-amino-N-methylpropanamide: The enantiomer of (2R)-2-amino-N-methylpropanamide, with similar chemical properties but different biological activity due to its chiral nature.
(2R)-2-amino-N-ethylpropanamide:
(2R)-2-amino-N-methylbutanamide: A longer carbon chain, which may affect its solubility and reactivity.
Propriétés
IUPAC Name |
(2R)-2-amino-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQYFZPCICOPMQ-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE](/img/new.no-structure.jpg)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)
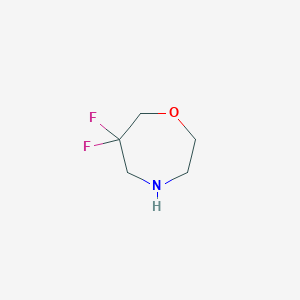
![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)
![3-(3-Fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B1148827.png)
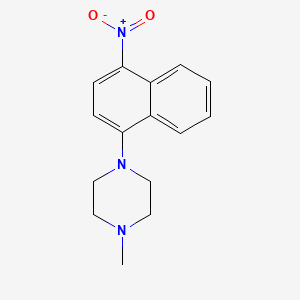

![tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B1148832.png)
